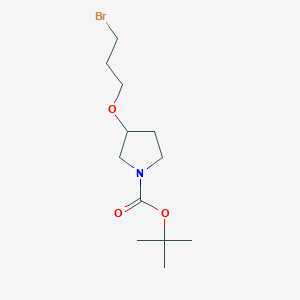

Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H22BrNO3 . It is related to other compounds such as “tert-Butyl 3-aminopyrrolidine-1-carboxylate” and "tert-butyl (S)-3-(bromomethyl) pyrrolidine-1-carboxylate" .

Synthesis Analysis

While specific synthesis methods for “Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” were not found, related compounds such as “tert-Butyl 3-aminopyrrolidine-1-carboxylate” have been synthesized from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine .Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” is defined by its molecular formula C12H22BrNO3 . Related compounds such as “tert-butyl (S)-3-(bromomethyl) pyrrolidine-1-carboxylate” have a molecular formula of CHBrNO .Physical And Chemical Properties Analysis

“Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate” has a molecular weight of 308.21 . Related compounds such as “tert-butyl (S)-3-(bromomethyl) pyrrolidine-1-carboxylate” have a molecular weight of 264.159 Da .Applications De Recherche Scientifique

Continuous Flow Synthesis of Pyrrolidine Derivatives

Herath and Cosford (2010) described a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones. This method leverages the HBr byproduct from the Hantzsch reaction for in situ hydrolysis of tert-butyl esters to provide the corresponding acids in a single microreactor, demonstrating an efficient approach to synthesize pyrrolidine derivatives (Herath & Cosford, 2010).

Palladium-Catalyzed Coupling Reactions

Wustrow and Wise (1991) explored the palladium-catalyzed coupling reactions of arylboronic acids with a pyridine derivative, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This study highlights the utility of tert-butyl carbonyl compounds in facilitating complex coupling reactions (Wustrow & Wise, 1991).

Synthesis of Prodigiosin Precursors

Wasserman et al. (2004) investigated the reactions of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to 5-substituted pyrroles that serve as precursors for prodigiosin, including A-ring substituted analogues. This research provides insights into the synthesis pathways for complex natural products (Wasserman et al., 2004).

Asymmetric Synthesis of Pyrrolidines

Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method provides an efficient pathway to synthesize chiral pyrrolidine derivatives with high yield and enantiomeric excess, demonstrating its potential in the development of pharmaceutical compounds (Chung et al., 2005).

Antiinflammatory Activities of Pyrrolidinones

Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones and evaluated them as potential antiinflammatory/analgesic agents. Some compounds exhibited dual inhibitory activity on prostaglandin and leukotriene synthesis, with equipotent antiinflammatory activities to indomethacin but with reduced ulcerogenic effects. This study opens avenues for the development of safer antiinflammatory drugs (Ikuta et al., 1987).

Propriétés

IUPAC Name |

tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-5-10(9-14)16-8-4-6-13/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRRFMREGWLZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(3-bromopropoxy)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpiperidin-4-yl)oxy]quinoline-3-carbonitrile](/img/structure/B2764957.png)

![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2764960.png)

![3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone](/img/structure/B2764964.png)

![Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2764966.png)

![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)

![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)

![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)

![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)